

An In-depth Technical Guide to the Physical Properties of HCFC-132b

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Compound of Interest

Compound Name: 1,2-Dichloro-1,1-difluoroethane

Cat. No.: B158981

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This technical guide provides a comprehensive overview of the physical properties of **1,2-dichloro-1,1-difluoroethane**, commonly known as HCFC-132b. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics. This document summarizes key quantitative data, outlines general experimental methodologies for determining these properties, and presents a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Data

HCFC-132b is a hydrochlorofluorocarbon with the chemical formula $C_2H_2Cl_2F_2$. It is also referred to as R-132b. The following tables summarize the primary identification and physical property data for this compound.

Table 1: Compound Identification

Identifier	Value
Chemical Name	1,2-dichloro-1,1-difluoroethane
Common Name	HCFC-132b, R-132b
CAS Number	1649-08-7
Molecular Formula	$C_2H_2Cl_2F_2$
Molecular Weight	134.94 g/mol

Table 2: Thermophysical Properties

Property	Value
Boiling Point	46-47 °C[1][2]
Melting Point	-101.2 °C[1][2]
Density	1.416 g/cm ³ [1]

Table 3: Environmental Impact Data

Property	Value
Ozone Depletion Potential (ODP)	0.038
100-year Global Warming Potential (GWP)	332

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for determining the physical properties of HCFC-132b were not readily available in the reviewed literature, this section outlines the general methodologies commonly employed for characterizing similar chemical compounds. These descriptions are based on established laboratory practices.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is distillation.

Methodology:

- A sample of the compound is placed in a distillation flask.
- The flask is heated, and the temperature of the vapor is monitored with a thermometer.

- The temperature at which the vapor condenses and is collected as distillate is recorded as the boiling point.
- The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. The capillary tube method is a standard technique for this measurement.

Methodology:

- A small, powdered sample of the solid compound is packed into a thin-walled capillary tube.
- The capillary tube is attached to a thermometer and placed in a heated oil bath or a melting point apparatus.
- The temperature is raised slowly.
- The temperature range over which the solid melts is observed and recorded as the melting point.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid like HCFC-132b, it can be determined using a pycnometer or a hydrometer.

Methodology (using a pycnometer):

- A pycnometer, a flask with a specific known volume, is weighed empty.
- It is then filled with the liquid sample and weighed again.
- The temperature of the liquid is recorded.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. An isoteniscope is a common apparatus for this measurement.

Methodology:

- The liquid sample is placed in the bulb of the isoteniscope, which is then connected to a manometer.
- The sample is cooled and the system is evacuated to remove air.
- The sample is then heated to a specific temperature.
- The difference in the mercury levels in the manometer indicates the vapor pressure of the substance at that temperature.

Determination of Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)

ODP and GWP are calculated values based on a substance's atmospheric lifetime and its ability to absorb infrared radiation. These are not determined by a single direct experiment but rather through a combination of experimental data and atmospheric modeling.

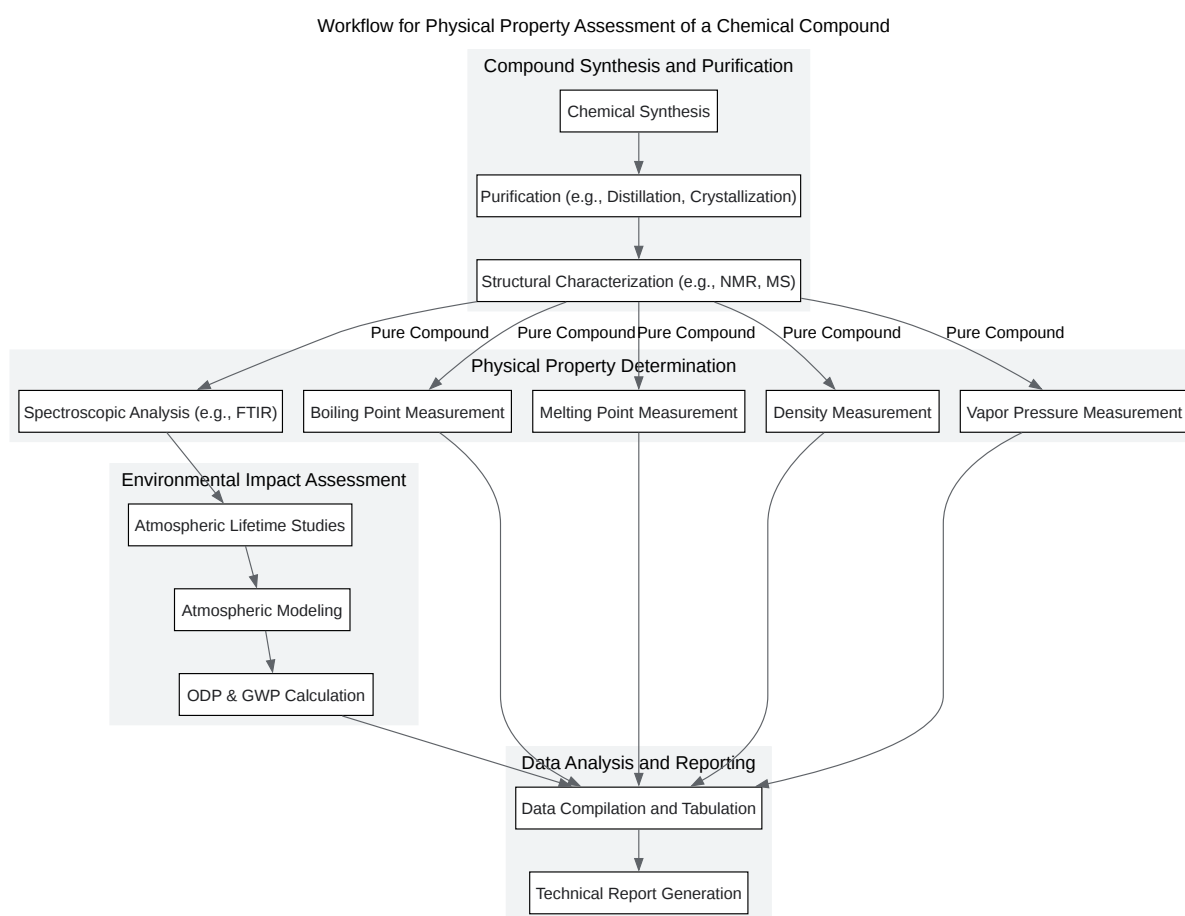
Methodology for data acquisition:

- Atmospheric Lifetime: Determined by studying the rates of reaction of the compound with atmospheric radicals (e.g., OH radicals) in laboratory experiments.
- Infrared Absorption Spectrum: Measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy to determine the wavelengths at which the molecule absorbs energy.

This data is then used in complex atmospheric models to calculate the ODP and GWP relative to reference compounds (CFC-11 for ODP and CO₂ for GWP).

Logical Workflow for Physical Property Assessment

The following diagram illustrates a generalized workflow for the assessment of the physical properties of a chemical compound.



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Caption: Workflow for the physical and environmental characterization of a chemical compound.

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References

- 1. Global warming potential - Wikipedia [en.wikipedia.org]
- 2. What is Global Warming Potential (GWP)? | Carbon 101 [arbor.eco]
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